molecular formula C15H11Cl2F3N4OS B2858052 N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea CAS No. 339114-06-6

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

Cat. No.: B2858052
CAS No.: 339114-06-6
M. Wt: 423.24
InChI Key: LYMSQBCQPKWKPO-UHFFFAOYSA-N
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Description

N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea is a useful research compound. Its molecular formula is C15H11Cl2F3N4OS and its molecular weight is 423.24. The purity is usually 95%.
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Scientific Research Applications

Application in DNA Microarray Fabrication

The reactivity of oxanine with amino groups has been explored in the context of DNA microarray fabrication. A study by Pack et al. (2007) demonstrated the use of a nucleotide unit of oxanine for immobilizing probe DNA onto NH2-functionalized glass slides, resulting in high efficiency of target hybridization. This method, leveraging the chemical properties similar to those found in N-({[(4-chlorobenzyl)oxy]amino}methylene)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea, offers an advanced approach for DNA-conjugated solid surface generation (Pack et al., 2007).

Role in Synthesis of Heterocycles

Dotsenko et al. (2019) summarized the results of 15 years of research in the chemistry of N-, S,N-, and Se,N-heterocycles, which result from aminomethylation of various substrates. This includes the synthesis of 1,3,5-thia(selena)diazines and other heterocyclic compounds. The study highlights the general regularities of the Mannich reaction in N-, S,N-, containing pyridine substrates, a reaction type relevant to compounds like this compound (Dotsenko et al., 2019).

Use in Asymmetric Michael Reaction

Research by Okino et al. (2005) developed a class of bifunctional catalysts, including a thiourea moiety and an amino group, which are efficient for the asymmetric Michael reaction of 1,3-dicarbonyl compounds to nitroolefins. This study is relevant as it explores the role of thiourea structures in catalysis, which is significant in understanding the applications of this compound in similar chemical processes (Okino et al., 2005).

Coordination Behavior in Metal Complexes

Saad et al. (2012) reported on the synthesis of a thiourea substituted derivative of tris(pyridyl-2-methyl)amine (TPA), which demonstrates the coordination behavior of thiourea groups in forming transition metal complexes. The study provides insights into the geometries of such complexes, which can be extrapolated to understand similar interactions in compounds like this compound (Saad et al., 2012).

Properties

IUPAC Name

(1Z)-1-[[(4-chlorophenyl)methoxyamino]methylidene]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N4OS/c16-11-3-1-9(2-4-11)7-25-23-8-22-14(26)24-13-12(17)5-10(6-21-13)15(18,19)20/h1-6,8H,7H2,(H2,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMSQBCQPKWKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CONC=NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CON/C=N\C(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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